molecular formula C17H13BrClN3OS B11174137 2-(4-bromophenyl)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-bromophenyl)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11174137
M. Wt: 422.7 g/mol
InChI Key: ALNVEOFJGLHCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of 2-(4-bromophenyl)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of thiosemicarbazide with a suitable carboxylic acid derivative, such as an acyl chloride or ester, under acidic conditions.

    Bromination: The bromination of the phenyl ring is achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Chlorobenzylation: The chlorobenzyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Acetylation: The final step involves the acetylation of the thiadiazole derivative with acetic anhydride or acetyl chloride to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-(4-bromophenyl)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent, inhibiting the growth of various bacterial and fungal strains.

    Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes or receptors involved in critical cellular processes, leading to the observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

2-(4-bromophenyl)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide can be compared with other thiadiazole derivatives, such as:

    2-(4-bromophenyl)-N-[5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl]acetamide: This compound has a methyl group instead of a chlorine atom, which may affect its biological activity and chemical reactivity.

    2-(4-bromophenyl)-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide: The presence of a fluorine atom can influence the compound’s lipophilicity and metabolic stability.

    2-(4-bromophenyl)-N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]acetamide: The nitro group can introduce different electronic effects, potentially altering the compound’s reactivity and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its overall properties and applications.

Properties

Molecular Formula

C17H13BrClN3OS

Molecular Weight

422.7 g/mol

IUPAC Name

2-(4-bromophenyl)-N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C17H13BrClN3OS/c18-13-5-1-11(2-6-13)9-15(23)20-17-22-21-16(24-17)10-12-3-7-14(19)8-4-12/h1-8H,9-10H2,(H,20,22,23)

InChI Key

ALNVEOFJGLHCAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.